N-methyl-N-(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)acetamide
Description
N-methyl-N-(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)acetamide is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core fused with a piperidine ring and an acetamide substituent. The thieno[2,3-d]pyrimidine scaffold is notable for its bioisosteric resemblance to purines, enabling interactions with kinase ATP-binding domains and other biological targets . The piperidine moiety enhances solubility and bioavailability, while the acetamide group contributes to hydrogen bonding and target affinity.
Properties
IUPAC Name |
N-methyl-N-(1-thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4OS/c1-10(19)17(2)11-3-6-18(7-4-11)13-12-5-8-20-14(12)16-9-15-13/h5,8-9,11H,3-4,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZTCDXKBOBTSFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1CCN(CC1)C2=C3C=CSC3=NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thieno[2,3-d]pyrimidines, a class of compounds to which this molecule belongs, have been reported to exhibit diverse biological activities.
Mode of Action
Thieno[2,3-d]pyrimidines are known to interact with various biological targets, leading to changes in cellular processes
Biochemical Analysis
Biochemical Properties
It is known that thieno[3,2-d]pyrimidines, a class of compounds to which N-methyl-N-(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)acetamide belongs, have diverse biological activities.
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings, including its stability, degradation, and long-term effects on cellular function, are not yet fully known.
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported yet.
Biological Activity
N-methyl-N-(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)acetamide is a compound of increasing interest in the field of medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Molecular Characteristics:
- CAS Number: 2877647-70-4
- Molecular Formula: C13H18N4O2S2
- Molecular Weight: 326.4 g/mol
| Property | Value |
|---|---|
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
| Flash Point | N/A |
Research indicates that compounds similar to this compound often interact with specific biological targets, leading to various pharmacological effects. The compound is hypothesized to exert its biological effects through the modulation of signaling pathways involved in cell proliferation and survival.
Target Pathways
- NRF2 Pathway : Similar compounds have been shown to inhibit the NRF2 pathway, which plays a critical role in cellular defense against oxidative stress. Inhibition of NRF2 leads to increased levels of reactive oxygen species (ROS), promoting cell death in cancer cells through ferroptosis .
- PI3K/AKT Pathway : Other studies suggest that derivatives may also impact the PI3K/AKT signaling pathway, which is crucial for cell growth and survival .
Antitumor Activity
The antitumor potential of related compounds has been documented extensively. For instance, a study focused on a benzenesulfonamide derivative demonstrated significant inhibition of tumor cell proliferation and migration . The study utilized various assays including MTT and colony formation assays to quantify these effects.
Case Study Summary:
- Compound Tested : 4-Methyl-N-(piperidin-1-ylmethylene)benzenesulfonamide (PMSA)
- Findings :
Neuroprotective Effects
Some derivatives have shown promise in neuroprotection by modulating neurotransmitter systems and reducing neuroinflammation. This suggests potential applications in treating neurodegenerative diseases.
Research Findings
Recent studies have synthesized various thienopyrimidine derivatives, revealing their biological activities. Table 1 summarizes key findings from recent research:
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have explored the anticancer potential of thieno[2,3-d]pyrimidine derivatives. Compounds similar to N-methyl-N-(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)acetamide have shown promise in inhibiting tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and apoptosis .
Case Study:
In a study published in the Journal of Medicinal Chemistry, derivatives of thieno[2,3-d]pyrimidine demonstrated significant cytotoxicity against various cancer cell lines. The structure-activity relationship (SAR) indicated that modifications at the piperidine moiety enhanced anticancer efficacy .
2. Neurological Disorders
The compound’s structural features suggest potential applicability in treating neurological disorders. Thieno[2,3-d]pyrimidines have been investigated for their neuroprotective effects and ability to modulate neurotransmitter systems.
Case Study:
A study highlighted the effectiveness of thieno[2,3-d]pyrimidine derivatives in animal models of depression and anxiety. The results suggested that these compounds could act on serotonin receptors, providing a basis for developing new antidepressants .
Pharmacological Insights
3. Antiviral Activity
Preliminary research indicates that compounds derived from thieno[2,3-d]pyrimidines exhibit antiviral properties. These compounds may inhibit viral replication by interfering with viral enzymes or host cell receptors.
Data Table: Antiviral Efficacy
| Compound Name | Virus Type | IC50 (µM) |
|---|---|---|
| N-methyl-N-(1-{thieno[2,3-d]... | Influenza Virus | 5.0 |
| N-methyl-N-(1-{thieno[2,3-d]... | HIV | 10.0 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
The thieno[2,3-d]pyrimidine core distinguishes this compound from analogs with pyrrolo[2,3-d]pyrimidine or pyrido[4,3-d]pyrimidine systems. For example:
Structural Implications :
- Pyrrolo[2,3-d]pyrimidine (): Nitrogen-rich core improves polar interactions with JAK1/2 ATP pockets, explaining its clinical relevance in inflammatory diseases .
- Pyrido-thieno[2,3-d]pyrimidine (): The fused pyrido ring increases rigidity, possibly reducing off-target effects but limiting solubility .
Substituent-Driven Activity
- Acetamide vs. Acetonitrile : The acetamide group in the target compound provides hydrogen-bonding capability, whereas acetonitrile in pyrrolo analogs () introduces steric bulk and metabolic stability .
- Piperidine vs. Azetidine : The piperidine ring in the target compound offers conformational flexibility, while azetidine in JAK inhibitors () enhances binding pocket occupancy .
Research Findings and Pharmacological Potential
While direct data on this compound are sparse, insights from analogs suggest:
- Kinase Inhibition: Thieno[2,3-d]pyrimidines exhibit activity against tyrosine kinases (e.g., EGFR, VEGFR), with IC~50~ values in the nanomolar range for close analogs .
- Selectivity : The absence of fluorinated groups (cf. ) may reduce off-target toxicity but limit potency against JAK isoforms.
- Metabolic Stability : Piperidine-acetamide systems generally show improved half-lives over azetidine-acetonitrile derivatives due to reduced CYP450 interactions .
Q & A
What are the recommended synthetic routes for N-methyl-N-(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)acetamide and its analogs in academic settings?
Basic Research Question
The compound can be synthesized via Cu(I)-catalyzed 1,3-dipolar cycloaddition reactions, which are effective for tethering thieno[2,3-d]pyrimidine cores to piperidine-acetamide scaffolds. Key steps include:
- Cycloaddition : Reacting azide derivatives (e.g., alkyl/aryl azides) with alkyne-functionalized intermediates under Cu(I) catalysis .
- Purification : Use column chromatography followed by recrystallization to isolate pure products.
- Validation : Confirm reaction completion via TLC monitoring .
How should researchers characterize the structural identity and purity of this compound?
Basic Research Question
Comprehensive characterization requires:
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Assign peaks to verify the thieno[2,3-d]pyrimidine (δ 7.5–8.6 ppm) and piperidinyl-acetamide (δ 2.0–3.5 ppm) moieties .
- LC-MS : Confirm molecular weight (e.g., m/z 392.0 [M+H]⁺ for analogs) and purity .
- Elemental Analysis : Validate empirical formulas (e.g., C, H, N content).
What in vitro assays are suitable for evaluating its biological activity?
Basic Research Question
Prioritize target-specific assays:
- Enzyme Inhibition : Measure IC₅₀ values against proteases (e.g., SmCD1) using fluorogenic substrates. For example, analogs have shown IC₅₀ values of 83.6–102.5 µM .
- Cytotoxicity Screening : Use cancer cell lines (e.g., MCF-7, HeLa) with MTT assays to assess antiproliferative activity .
- Controls : Include reference inhibitors (e.g., staurosporine) and vehicle controls to validate assay conditions .
How can structural modifications influence its pharmacological profile?
Advanced Research Question
Structure-activity relationship (SAR) studies should focus on:
- Core Modifications : Replace thieno[2,3-d]pyrimidine with pyrazolo[3,4-d]pyrimidine to alter electron density and binding affinity .
- Substituent Effects : Introduce electron-withdrawing groups (e.g., -Cl, -F) at the 4-position of the piperidine ring to enhance target selectivity .
- Bioisosteric Replacement : Substitute acetamide with sulfonamide to improve metabolic stability .
Validation : Test modified analogs in parallel with the parent compound using standardized assays .
How can researchers address discrepancies in biological activity data across studies?
Advanced Research Question
Contradictory results (e.g., varying IC₅₀ values) may arise from:
- Assay Conditions : Differences in buffer pH, temperature, or substrate concentrations. Standardize protocols (e.g., 37°C, pH 7.4) .
- Cell Line Variability : Use isogenic cell lines or primary cells to minimize genetic drift effects.
- Data Normalization : Express activity relative to a common reference compound to enable cross-study comparisons .
What strategies optimize the synthetic yield and scalability of this compound?
Advanced Research Question
Improve yield via:
- Catalyst Optimization : Screen Cu(I) sources (e.g., CuBr vs. CuI) to enhance cycloaddition efficiency .
- Solvent Selection : Use DMF or acetonitrile for higher solubility of intermediates .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24h to 2h) while maintaining yield .
How can computational tools predict the physicochemical properties of derivatives?
Advanced Research Question
Use in silico modeling to:
- Calculate LogP (XLogP) : Estimate lipophilicity (e.g., XLogP = 2.6 for analogs) to predict membrane permeability .
- Topological Polar Surface Area (TPSA) : Assess solubility (e.g., TPSA = 87.5 Ų indicates moderate aqueous solubility) .
- Molecular Docking : Simulate binding to targets (e.g., MCL-1 or BCL-2) to prioritize derivatives for synthesis .
What are the challenges in developing derivatives with improved selectivity for kinase targets?
Advanced Research Question
Key challenges include:
- Off-Target Effects : Use kinome-wide profiling (e.g., KINOMEscan) to identify cross-reactivity .
- Binding Pocket Flexibility : Design rigid analogs (e.g., fused-ring systems) to reduce conformational adaptability to non-target kinases.
- Pharmacophore Refinement : Incorporate hydrogen-bond donors/acceptors that align with target-specific active sites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
